molecular formula C6H9N3O2 B1378392 3-Aminoisonicotinamide Monohydrate CAS No. 1434128-46-7

3-Aminoisonicotinamide Monohydrate

Cat. No.: B1378392
CAS No.: 1434128-46-7
M. Wt: 155.15 g/mol
InChI Key: YRPPFOXHIVEKBN-UHFFFAOYSA-N
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Description

3-Aminoisonicotinamide Monohydrate is a chemical compound that belongs to the class of pyridine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 167.15 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoisonicotinamide Monohydrate typically involves the reaction of isonicotinic acid with ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

3-Aminoisonicotinamide Monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Aminoisonicotinamide Monohydrate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-Aminoisonicotinamide Monohydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. The compound can bind to active sites of enzymes, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: A related compound with similar structural features but different functional groups.

    3-Aminopyridine: Another pyridine derivative with an amino group at the 3-position.

    Nicotinamide: A compound with a similar pyridine ring but different substituents

Uniqueness

3-Aminoisonicotinamide Monohydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and crystalline nature also make it suitable for various applications in research and industry .

Properties

IUPAC Name

3-aminopyridine-4-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.H2O/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H,7H2,(H2,8,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPPFOXHIVEKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434128-46-7
Record name 4-Pyridinecarboxamide, 3-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434128-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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